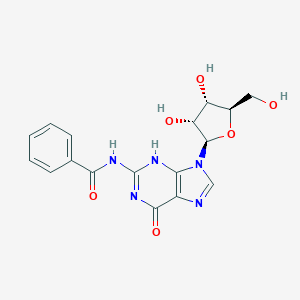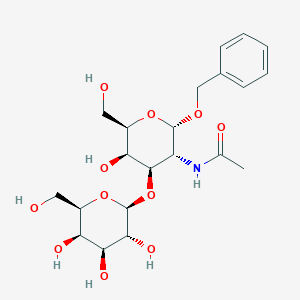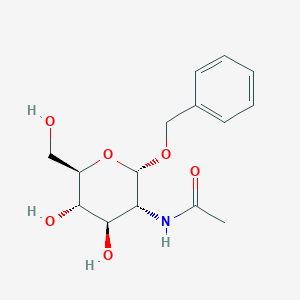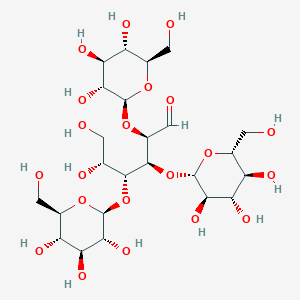
Cellopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cellopentaose and related oligosaccharides involves intricate chemical processes that aim to replicate the natural assembly of glucose units. For instance, the first chemical synthesis of cellooctaose, a closely related compound, highlights the complexity and precision required in oligosaccharide synthesis, demonstrating a convergent synthetic method that minimizes side reactions like hydrolysis and glycosyl fluoride formation (Nishimura & Nakatsubo, 1996). This method's adaptability suggests potential for the synthesis of cellopentaose through similar strategies.
Molecular Structure Analysis
The molecular structure of cellopentaose is characterized by its β-1,4-glycosidic linkages, forming a linear chain that influences its physical and chemical properties. High-resolution crystal structures have elucidated how cellopentaose and other cellooligosaccharides bind within the tunnels of cellobiohydrolases, revealing the enzyme-substrate interactions crucial for cellulose degradation. These structures provide insights into the enzyme's mode of action, emphasizing the directional and orientational specificity of the binding process (Divne et al., 1998).
Chemical Reactions and Properties
Cellopentaose participates in a variety of chemical reactions, notably enzymatic hydrolysis, which plays a pivotal role in cellulose degradation. The enzyme cellobiose:quinone oxidoreductase, for instance, oxidizes cellopentaose among other cellooligosaccharides, demonstrating the specificity and versatility of enzymes targeting cellulose oligomers. This process is essential for the biological breakdown of cellulose into smaller, utilizable sugar units (Westermark & Eriksson, 1975).
Physical Properties Analysis
The physical properties of cellopentaose, including its solubility, diffusional motion, and interaction with water, have been extensively studied through molecular dynamics simulations. These studies reveal how the degree of polymerization affects the oligosaccharide's behavior in aqueous solutions, providing a foundation for understanding the solvation and mobility of cellulose oligomers at the molecular level (Umemura et al., 2004).
Chemical Properties Analysis
The chemical behavior of cellopentaose, particularly its enzymatic degradation, offers profound insights into cellulose bioconversion processes. Research on the kinetics of phosphorolytic and hydrolytic cleavage of cellopentaose by various enzymes underscores the complexity of cellulose deconstruction, revealing the efficiency and specificity of enzymatic activities toward different cellooligosaccharides (Zhang & Lynd, 2004).
Wissenschaftliche Forschungsanwendungen
Food Industry
- Field : Food Science
- Application : Cellopentaose has potential as a food additive due to its prebiotic properties . Prebiotics promote immune-modulatory health effects by influencing the gut microbiome composition .
Enzyme Substrate
- Field : Biochemistry
- Application : Cellopentaose can be used as a substrate for certain types of enzymes .
Cellulose Hydrolysis
- Field : Microbiology
- Application : Cellopentaose, along with other cellooligosaccharides like cellotriose and cellotetraose, can induce the genes encoding cellobiohydrolases in the basidiomycete Phanerochaete chrysosporium .
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
Lignocellulose Degradation
Defined Synthesis of Cellotriose
- Field : Applied Microbiology and Biotechnology
- Application : Cellopentaose can be used in the defined synthesis of cellotriose, a type of oligosaccharide that has attracted interest from the food industry as a potential prebiotic .
- Methods : The cellobiose phosphorylase (CBP) from Cellulomonas uda and the cellodextrin phosphorylase (CDP) from Clostridium cellulosi were evaluated as biocatalysts, starting from cellobiose and α- d -glucose 1-phosphate as acceptor and donor substrate, respectively .
Prebiotic
- Field : Food Science
- Application : Cellopentaose is being investigated for its potential as a prebiotic, as it has been shown to stimulate the growth of beneficial gut bacteria .
Lignocellulose Degradation
Eigenschaften
CAS-Nummer |
2240-27-9 |
|---|---|
Produktname |
Cellopentaose |
Molekularformel |
C₃₀H₅₂O₂₆ |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
MUIAGSYGABVSAA-XHFFWFORSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Synonyme |
O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)4-D-Glc; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



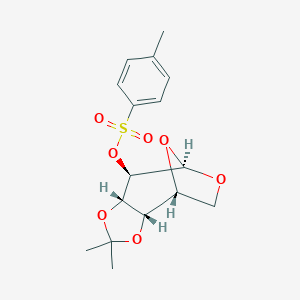
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
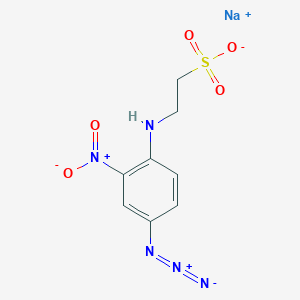
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
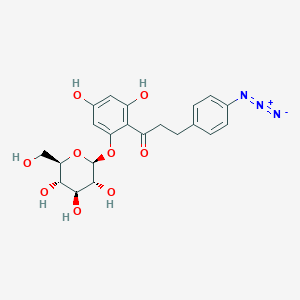
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
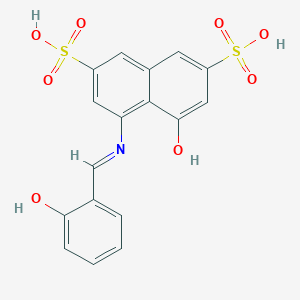
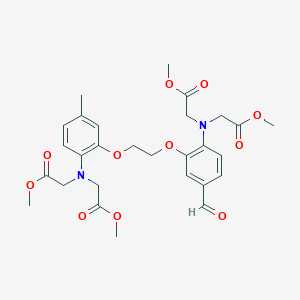
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
